N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide
CAS No.: 890599-02-7
Cat. No.: VC21515008
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.76g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890599-02-7 |
|---|---|
| Molecular Formula | C14H19ClN2O2 |
| Molecular Weight | 282.76g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-piperidin-1-ylacetamide |
| Standard InChI | InChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
| Standard InChI Key | JZBGIHSCQTWHPQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
Introduction
Chemical Identity and Structure
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide possesses a well-defined chemical structure with several key functional groups that contribute to its potential reactivity and biological activity. The molecule consists of a piperidine ring connected via an acetamide linkage to a substituted phenyl ring bearing chlorine and methoxy substituents at specific positions.
Basic Identifiers
The compound's complete chemical identity can be characterized by several standard chemical identifiers as presented in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-piperidin-1-ylacetamide |
| CAS Number | 890599-02-7 |
| Molecular Formula | C₁₄H₁₉ClN₂O₂ |
| Molecular Weight | 282.76 g/mol |
| Standard InChI | InChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
| Standard InChIKey | JZBGIHSCQTWHPQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
Structural Components
The molecule contains several key structural components that define its chemical behavior and potential biological interactions:
-
A chloro-methoxyphenyl group with chlorine at position 5 and methoxy at position 2
-
An acetamide linker (-NHCOCH₂-) that connects the phenyl ring to the piperidine moiety
-
A piperidine heterocyclic ring system that provides a basic nitrogen center
These structural elements collectively contribute to the compound's physico-chemical properties and potential pharmacological activity profile.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide is essential for predicting its behavior in biological systems and developing appropriate formulation strategies.
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Not specifically documented |
| Solubility | Likely soluble in organic solvents due to lipophilic components; limited water solubility |
| Partition Coefficient (LogP) | Estimated to be moderately lipophilic due to piperidine and aromatic components |
| Hydrogen Bond Donors | 1 (NH of amide) |
| Hydrogen Bond Acceptors | 4 (2 oxygens, 2 nitrogens) |
Chemical Properties
The chemical reactivity of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide is largely determined by its functional groups:
-
The amide linkage provides potential for hydrogen bonding and influences solubility characteristics
-
The piperidine nitrogen acts as a weak base and potential nucleophile
-
The methoxy group offers potential for intermolecular interactions
-
The chlorine substituent affects electron distribution in the aromatic ring and provides a site for potential substitution reactions
Chemical Reactions
N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide can participate in various chemical reactions due to its functional groups.
Related Compounds
Several structurally related compounds provide valuable insights into the potential properties and applications of N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide.
Structural Analogues
Notable structural analogues include:
-
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide - contains an additional oxadiazole moiety with potential for enhanced biological activity
-
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide - incorporates a pyrido[2,3-d]pyrimidine system that may confer specific biological properties
-
N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide - features a pyrazole substituent that could modify receptor interactions
-
N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methylbenzotriazol-1-yl)piperidin-1-ium-1-yl]acetamide - contains a benzotriazole system that may influence solubility and binding properties
Comparison of Key Properties
Table 2 presents a comparison of molecular properties between N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide and selected structural analogues.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide | C₁₄H₁₉ClN₂O₂ | 282.76 | Base structure |
| N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | C₂₃H₂₄ClFN₅O₃ | ~473.9 | Addition of oxadiazole and fluorophenyl groups |
| N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide | C₂₀H₂₀ClN₅O₄ | 429.9 | Incorporation of pyrido[2,3-d]pyrimidine system |
| N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide | C₂₀H₂₇ClN₄O₂ | 390.9 | Addition of dimethylpyrazolyl group |
| N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methylbenzotriazol-1-yl)piperidin-1-ium-1-yl]acetamide | C₂₁H₂₅ClN₅O₂ | 414.9 | Addition of methylbenzotriazolyl group |
These structural analogues demonstrate how modifications to the basic scaffold can significantly alter molecular properties and potentially biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume